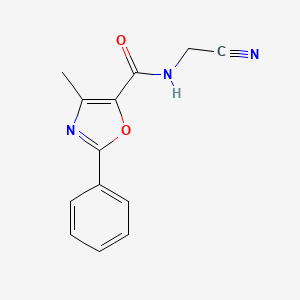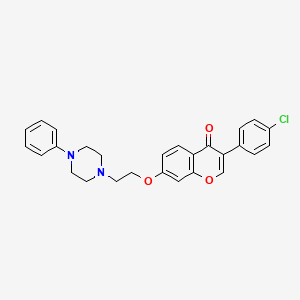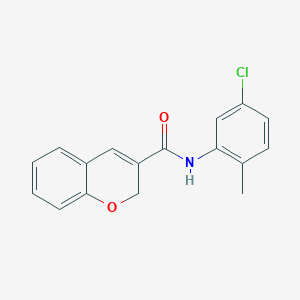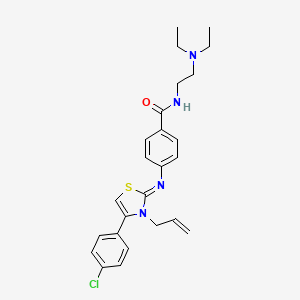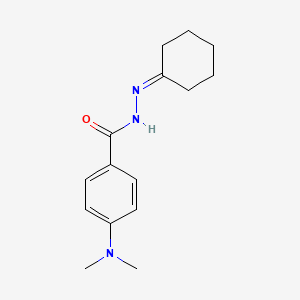
N'-环己叉基-4-(二甲氨基)苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is an organic compound with the molecular formula C15H21N3O It is a derivative of benzohydrazide, featuring a cyclohexylidene group and a dimethylamino group attached to the benzene ring
科学研究应用
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
Target of Action
The primary target of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases .
Mode of Action
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide interacts with its target, MARK4, by binding to it . This binding inhibits the kinase activity of MARK4, leading to changes in the phosphorylation status of its downstream targets .
Biochemical Pathways
The inhibition of MARK4 by N’-cyclohexylidene-4-(dimethylamino)benzohydrazide affects several biochemical pathways. MARK4 regulates the dynamics of microtubules through its phosphorylation, playing a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, the inhibition of MARK4 can impact these cellular processes.
Result of Action
The molecular and cellular effects of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide’s action include the inhibition of MARK4, leading to changes in cell division, cell proliferation, and cell cycle regulation . This can potentially inhibit the growth of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzohydrazide with cyclohexanone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-4-(dimethylamino)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
相似化合物的比较
Similar Compounds
4-(dimethylamino)benzohydrazide: A precursor to N’-cyclohexylidene-4-(dimethylamino)benzohydrazide, with similar structural features.
Cyclohexanone: Another related compound used in the synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide.
Benzohydrazide derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is unique due to the presence of both cyclohexylidene and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
N-(cyclohexylideneamino)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBAYVCOULZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
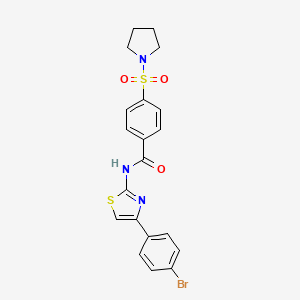
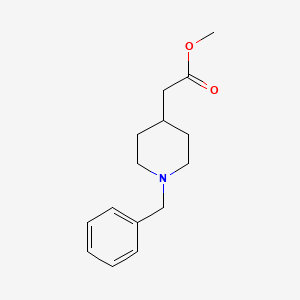
![2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)
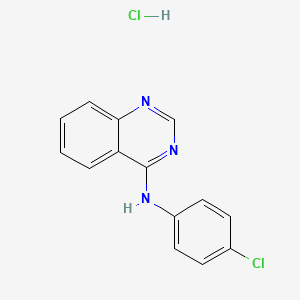
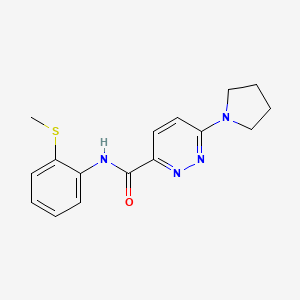
![3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2573090.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)
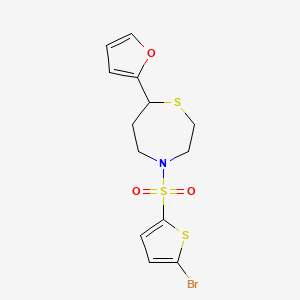
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2573095.png)
![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)
